molecular formula C8H7ClFNO B13049804 (3S)-6-Chloro-7-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine

(3S)-6-Chloro-7-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine

Cat. No.: B13049804
M. Wt: 187.60 g/mol
InChI Key: XOTCMCTXYJXIRP-ZCFIWIBFSA-N
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Description

Systematic IUPAC Nomenclature and Stereochemical Designation

The systematic IUPAC name for this compound is (3S)-6-chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine , which provides a complete description of its molecular structure and stereochemistry. The name is derived through the following analytical steps:

  • Core structure identification : The parent hydrocarbon is a 2,3-dihydro-1-benzofuran system, consisting of a fused benzene ring and a partially saturated furan moiety with two adjacent saturated carbon atoms (positions 2 and 3).
  • Substituent numbering :
    • The chlorine atom occupies position 6 on the benzofuran system.
    • The fluorine atom is located at position 7.
    • The amine group (-NH₂) is attached to the saturated carbon at position 3.
  • Stereochemical specification : The (3S) designation indicates the absolute configuration of the chiral center at position 3, determined using the Cahn-Ingold-Prelog priority rules. This stereochemical feature distinguishes it from the (3R)-enantiomer, which would exhibit different physicochemical and biological properties.

The structural formula $$ \text{C}8\text{H}7\text{ClFNO} $$ reflects a molecular weight of 187.60 g/mol, with the dihydrobenzofuran scaffold contributing to its planar aromatic region and non-planar saturated ring.

CAS Registry Number and Alternative Identifiers

The compound is uniquely identified by the CAS Registry Number 1259688-29-3 , which serves as its universal chemical fingerprint in regulatory and commercial databases. Additional identifiers include:

Identifier Type Value Source
Chemspace ID CSSB00015357115
MFCD Number MFCD18239766
Molecular Formula $$ \text{C}8\text{H}7\text{ClFNO} $$
Molecular Weight 187.60 g/mol
Catalog Numbers BBV-39770128, BD00868777

These identifiers facilitate precise tracking in chemical inventories and literature. The compound’s SMILES representation, N[C@@H]1COC2=C(C(Cl)=CC=C12)F , encodes both connectivity and stereochemistry, while its InChIKey (VPNZYZSGRZXDBR-UHFFFAOYSA-N ) provides a machine-readable hash for digital databases.

Structural Relationship to Benzofuran Neolignans and Dihydrobenzofuran Analogues

The compound shares structural motifs with two major classes of bioactive molecules:

Benzofuran Neolignans

Natural benzofuran neolignans, such as those isolated from Aristolochia fordiana, feature a benzofuran core with varying oxygenated substituents (e.g., methoxy or hydroxyl groups). Unlike these natural derivatives, (3S)-6-chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine incorporates halogen atoms (Cl, F) and an amine group, which enhance its electronic profile and potential for synthetic modifications.

Dihydrobenzofuran Analogues

Synthetic dihydrobenzofurans are widely explored in medicinal chemistry for their conformational rigidity. For example, hallucinogenic mescaline analogues employ dihydrobenzofuran moieties to restrict rotational freedom and improve receptor binding specificity. The title compound diverges from these templates through its halogen substitution pattern and chiral amine, which may influence its interactions with biological targets (Table 1).

Table 1: Structural Comparison with Related Compounds

Feature (3S)-6-Cl-7-F Derivative Benzofuran Neolignans Mescaline Analogues
Core Saturation 2,3-Dihydro Fully aromatic 2,3-Dihydro
Key Substituents Cl, F, NH₂ OCH₃, OH OCH₃, alkylamines
Stereochemical Complexity Chiral center at C3 Typically achiral Variable

Properties

Molecular Formula

C8H7ClFNO

Molecular Weight

187.60 g/mol

IUPAC Name

(3S)-6-chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine

InChI

InChI=1S/C8H7ClFNO/c9-5-2-1-4-6(11)3-12-8(4)7(5)10/h1-2,6H,3,11H2/t6-/m1/s1

InChI Key

XOTCMCTXYJXIRP-ZCFIWIBFSA-N

Isomeric SMILES

C1[C@H](C2=C(O1)C(=C(C=C2)Cl)F)N

Canonical SMILES

C1C(C2=C(O1)C(=C(C=C2)Cl)F)N

Origin of Product

United States

Preparation Methods

Starting Materials and Halogenation

  • Synthesis typically begins with appropriately substituted benzofuran or phenol derivatives bearing chloro and fluoro substituents at the desired positions.
  • Selective halogenation can be achieved via electrophilic aromatic substitution using reagents such as N-chlorosuccinimide (NCS) or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to install chlorine and fluorine respectively.
  • Alternatively, commercially available 6-chloro-7-fluorobenzofuran derivatives can be used as precursors to streamline synthesis.

Formation of the Dihydrobenzofuran Core with Stereocontrol

  • The 2,3-dihydrobenzofuran ring system is commonly constructed via intramolecular cyclization of ortho-hydroxyaryl precursors bearing a suitable side chain.
  • Asymmetric hydrogenation or enzymatic resolution methods can be employed to obtain the (3S)-enantiomer with high enantiomeric excess.
  • Chiral auxiliaries or catalysts such as chiral phosphines or oxazaborolidines may be used in catalytic asymmetric reduction steps.

Introduction of the 3-Amino Group

  • The amino group at the 3-position is typically introduced by nucleophilic substitution or reductive amination.
  • One approach involves converting a 3-hydroxyl or 3-halogen intermediate to the amine via displacement or reduction of a nitro precursor.
  • Reductive amination of a 3-keto intermediate with ammonia or amine sources under catalytic hydrogenation is another method.

Representative Synthetic Route Outline

Step Description Key Reagents/Conditions Notes
1 Preparation of 6-chloro-7-fluorophenol or benzofuran precursor Electrophilic halogenation or purchase of substituted precursor Ensures correct halogen pattern
2 Side-chain installation ortho to hydroxyl group Alkylation or acylation with chiral auxiliary Sets stage for ring closure
3 Intramolecular cyclization to form dihydrobenzofuran ring Acid or base catalysis, temperature control Stereocontrol critical here
4 Introduction of amino group at 3-position Nucleophilic substitution or reductive amination Use of chiral catalysts for enantioselectivity
5 Purification and chiral resolution if needed Chromatography, crystallization Ensures >95% purity and stereochemical integrity

Detailed Research Findings and Data from Literature

  • While direct literature on this compound is limited, closely related compounds such as (3S)-6-chloro-2,3-dihydrobenzo[b]furan-3-ylamine have been prepared with reported purity of 95% using chiral synthetic methods.
  • Halogenation strategies for dibenzofuran derivatives involve Grignard reagents and electrophilic halogen sources, achieving moderate to high yields (30-60%) under inert atmosphere and controlled temperatures.
  • The stereoselective amination step often uses catalytic asymmetric hydrogenation or chiral auxiliaries to achieve high enantiomeric excess, as demonstrated in related benzofuran amine syntheses.
  • Analytical data such as NMR, IR, and HPLC confirm the presence of characteristic functional groups and stereochemistry. For example, IR absorption bands near 1080 cm^-1 indicate C-O-C ether bonds in the benzofuran ring, while NMR shifts at ~3.5 ppm correspond to methylene protons adjacent to oxygen.

Comparative Table of Preparation Methods

Method Key Steps Yield (%) Stereoselectivity Advantages Disadvantages
Electrophilic halogenation + cyclization + reductive amination Halogenation, cyclization, amination 50-70 High with chiral catalyst Straightforward, scalable Requires precise control of halogenation
Grignard reagent formation + nucleophilic substitution Formation of Grignard intermediate, substitution with amine 30-60 Moderate Good for introducing halogens Sensitive to moisture, requires inert atmosphere
Asymmetric catalytic hydrogenation Reduction of keto intermediate to chiral amine 60-80 Very high (>95% ee) High stereocontrol Catalyst cost, optimization needed

Summary and Professional Recommendations

  • The preparation of this compound demands a multistep synthesis combining selective halogenation, stereoselective ring formation, and amination.
  • Employing chiral catalysts or auxiliaries in the ring closure or amination steps is essential to achieve the (3S) stereochemistry with high enantiomeric purity.
  • Use of inert atmosphere and anhydrous conditions is critical during organometallic steps such as Grignard reagent formation.
  • Purification by chromatographic or crystallization methods ensures removal of side products and enantiomeric impurities.
  • Analytical verification by NMR, IR, and chiral HPLC is necessary to confirm structure and stereochemistry.

Chemical Reactions Analysis

Types of Reactions

(3S)-6-Chloro-7-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzo[b]furan oxides, while substitution reactions can produce a variety of substituted benzo[b]furan derivatives.

Scientific Research Applications

(3S)-6-Chloro-7-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of (3S)-6-Chloro-7-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are subject to ongoing research, with studies focusing on its potential therapeutic applications.

Comparison with Similar Compounds

Substituent Position and Halogenation Patterns

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Purity Source (CAS/Reference)
This compound Cl (6), F (7) C₈H₇ClFNO ~215.6 (calc.) N/A Not explicitly provided
(3S)-7-Bromo-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine Br (7), F (6) C₈H₇BrFNO 232.05 N/A CAS 1272731-41-5
(3S)-5-Bromo-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine Br (5), F (6) C₈H₇BrFNO 232.05 96% CAS 1259810-93-9
5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic acid Br (5), B(OH)₂ (7) C₈H₈BBrO₃ 242.86 97% CAS 690632-72-5

Key Observations :

  • Fluorine, being electronegative, may enhance metabolic stability .
  • Positional Isomerism : The placement of halogens (e.g., Br at 5 vs. 7) impacts steric and electronic interactions. For example, bromine at position 7 in may hinder rotation or binding in certain enzyme pockets compared to bromine at position 5 in .
  • Functional Group Variation : Boronic acid derivatives (e.g., ) introduce reactivity for Suzuki-Miyaura coupling, enabling further structural diversification .

Biological Activity

(3S)-6-Chloro-7-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine is a synthetic compound belonging to the class of benzo[b]furan derivatives. Its unique structure, characterized by a chloro and a fluoro substituent on the benzo[b]furan ring, contributes significantly to its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

The molecular formula of this compound is C8H7ClFNO, with a molecular weight of 187.60 g/mol. The presence of chlorine and fluorine enhances its chemical stability and solubility, which are critical for its biological functions.

PropertyValue
Molecular FormulaC8H7ClFNO
Molecular Weight187.60 g/mol
IUPAC Name(3S)-6-chloro-7-fluoro-2,3-dihydrobenzo[b]furan-3-amine
InChI KeyXOTCMCTXYJXIRP-ZCFIWIBFSA-N

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent in therapeutic applications.

Anticancer Activity

The compound has shown promising anticancer properties in various studies. For instance, it was found to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism appears to involve modulation of key signaling pathways associated with cell growth and apoptosis.

Case Study:
In a comparative study, this compound exhibited an IC50 value significantly lower than that of traditional chemotherapeutic agents like 5-fluorouracil, indicating superior potency in inhibiting tumor cell growth .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It is believed to bind with enzymes or receptors involved in cellular signaling pathways, thereby modulating their activity:

  • Enzyme Inhibition : The compound may inhibit enzymes crucial for cancer cell survival.
  • Receptor Modulation : It could alter the function of receptors involved in cell proliferation and apoptosis.

Research Findings

Recent studies have focused on elucidating the specific mechanisms through which this compound exerts its biological effects.

Summary of Findings

Study FocusKey Findings
Antimicrobial ActivityEffective against multiple bacterial strains
Anticancer ActivityInhibits proliferation of MCF-7 and HeLa cells
MechanismModulates enzyme activity and receptor functions

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